![molecular formula C16H18N2S B12707852 N-Demethylpromethazine, (S)- CAS No. 146565-77-7](/img/structure/B12707852.png)
N-Demethylpromethazine, (S)-
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Overview
Description
N-Demethylpromethazine, (S)- is a stereoisomer of N-Demethylpromethazine, a derivative of promethazine Promethazine is a phenothiazine derivative that has been widely used for its antihistaminic, sedative, and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethylpromethazine, (S)- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other reagents that facilitate the removal of a methyl group from the nitrogen atom in the promethazine molecule .
Industrial Production Methods
Industrial production of N-Demethylpromethazine, (S)- follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure the purity and yield of the desired stereoisomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-Demethylpromethazine, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert N-Demethylpromethazine, (S)- back to promethazine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced promethazine, and various substituted derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1. Antihistaminic Activity
N-Demethylpromethazine retains antihistaminic properties similar to its parent compound, promethazine. It acts as a histamine H1 receptor antagonist, making it useful in treating allergic conditions such as rhinitis and conjunctivitis. The compound's effectiveness in blocking histamine receptors can help alleviate symptoms associated with allergies and hay fever .
2. Antiemetic Properties
The compound exhibits significant antiemetic activity, which is beneficial for managing nausea and vomiting, particularly in postoperative settings or during chemotherapy. Studies indicate that both promethazine and its metabolites can effectively reduce the incidence of nausea, making them valuable in clinical settings .
3. Sedative Effects
N-Demethylpromethazine may also possess sedative properties. Its ability to induce sedation is utilized in preoperative settings to calm patients prior to surgical procedures. The sedative effects are attributed to its action on various neurotransmitter systems, including muscarinic and dopaminergic pathways .
Toxicological Insights
1. Abuse Potential
Research indicates that N-Demethylpromethazine is involved in substance abuse scenarios, particularly among chronic pain patients who may misuse promethazine for its sedative effects. A study reported a 9% prevalence of promethazine-positive urine samples among chronic pain patients, suggesting that this metabolite could be a factor in drug misuse and dependence .
2. Cytotoxicity Studies
Recent investigations into the cytotoxic effects of N-Demethylpromethazine reveal that it may exhibit higher cytotoxicity than promethazine itself when tested on differentiated neuroblastoma cells (SH-SY5Y). This finding raises concerns about the safety profile of the compound, especially in cases of overdose or misuse .
Case Study 1: Chronic Pain Management
A study involving chronic pain patients highlighted the prevalence of promethazine use as an adjunct therapy for pain management. The findings suggested that while it can provide symptomatic relief, there is a significant risk of abuse when combined with opioids . This dual use raises critical questions about prescribing practices and monitoring.
Case Study 2: Toxicity Analysis
An analysis of fatal cases related to promethazine abuse revealed a concerning trend of misuse leading to severe health complications, including respiratory depression and CNS effects. The study emphasized the need for healthcare providers to monitor patients closely when prescribing medications containing promethazine or its metabolites .
Summary Table of Applications
Application | Description |
---|---|
Antihistamine | Effective in treating allergic reactions by blocking H1 receptors. |
Antiemetic | Reduces nausea and vomiting postoperatively and during chemotherapy. |
Sedative | Induces sedation for preoperative anxiety management. |
Abuse Potential | Associated with misuse among chronic pain patients; requires careful monitoring. |
Cytotoxicity | Exhibits higher cytotoxic effects compared to promethazine; implications for safety and overdose risk. |
Mechanism of Action
The mechanism of action of N-Demethylpromethazine, (S)- involves its interaction with various receptors in the body. It primarily acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopaminergic and muscarinic receptors, contributing to its sedative and antiemetic properties. The molecular targets and pathways involved include the inhibition of histamine-mediated responses and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound with similar pharmacological properties but with a methyl group attached to the nitrogen atom.
N-Demethylpromethazine ®-: The enantiomer of N-Demethylpromethazine, (S)- with potentially different pharmacological effects.
Other Phenothiazines: Compounds such as chlorpromazine and fluphenazine, which share a similar core structure but differ in their side chains and pharmacological profiles
Uniqueness
N-Demethylpromethazine, (S)- is unique due to its specific stereochemistry, which can influence its binding affinity to receptors and its overall pharmacological effects. The (S)-enantiomer may exhibit different potency and efficacy compared to its ®-enantiomer and other related compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .
Properties
CAS No. |
146565-77-7 |
---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m0/s1 |
InChI Key |
IJOZCCILCJIHOA-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Origin of Product |
United States |
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